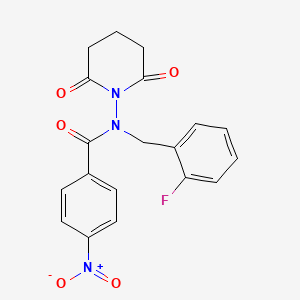![molecular formula C22H17N3O B5088938 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5088938.png)
4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide is a compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in mediating synaptic plasticity and learning and memory processes in the brain. The purpose of
Mecanismo De Acción
The 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. The NR2B subunit of the this compound receptor is particularly important in mediating long-term potentiation, a process that underlies learning and memory. This compound selectively binds to the NR2B subunit and blocks its activation by glutamate, thus reducing the magnitude of synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the magnitude of long-term potentiation in the hippocampus, a brain region important for learning and memory processes. This compound has also been shown to reduce pain sensitivity in animal models, suggesting a potential role in the treatment of chronic pain. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide in lab experiments is its selectivity for the NR2B subunit of the this compound receptor, which allows for more precise manipulation of synaptic plasticity. However, one limitation of this compound is its relatively low potency compared to other NR2B antagonists, which may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
For research on 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide include investigating its potential therapeutic applications in neurological and psychiatric disorders, as well as further elucidating its mechanism of action and physiological effects. Additionally, studies could explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, the development of more potent and selective NR2B antagonists could lead to the discovery of novel treatments for a range of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide involves the reaction of 2-amino-3-nitroquinoxaline with 3-(2-bromoacetyl)phenylboronic acid, followed by reduction of the nitro group and subsequent coupling with 4-methylbenzoic acid. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
The selective antagonism of the NR2B subunit of the 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide receptor by this compound has been shown to have potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. Additionally, this compound has been used in studies investigating the role of the this compound receptor in pain perception, addiction, and neuroprotection.
Propiedades
IUPAC Name |
4-methyl-N-(3-quinoxalin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-9-11-16(12-10-15)22(26)24-18-6-4-5-17(13-18)21-14-23-19-7-2-3-8-20(19)25-21/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDMNFRPEZPOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5088858.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)
![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)

![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)

![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5088936.png)
![1,4-bis[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B5088958.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
